An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate. As a powerful analytical technique, NMR spectroscopy is indispensable for the structural elucidation and purity assessment of novel chemical entities in drug discovery and development. This document, authored from the perspective of a Senior Application Scientist, offers not only the anticipated spectral data but also the underlying scientific principles and experimental considerations for acquiring and interpreting these spectra.
Introduction
Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (C₈H₁₀O₃S) is a substituted thiophene derivative.[1][2] The thiophene ring is a common scaffold in medicinal chemistry, and understanding the precise substitution pattern is critical for establishing structure-activity relationships (SAR). High-resolution NMR spectroscopy provides unambiguous insights into the molecular architecture, confirming the identity and purity of the compound. This guide will delve into the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra of this molecule, offering a baseline for researchers working with this or structurally related compounds.
Molecular Structure and Atom Labeling
To facilitate a clear and unambiguous discussion of the NMR data, the atoms in Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate are systematically labeled as shown below. This labeling will be used throughout the guide.
Caption: Labeled structure of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate.
Part 1: ¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate, the predicted ¹H NMR spectrum in a solvent like deuterochloroform (CDCl₃) is detailed below.
Predicted ¹H NMR Data
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 (Thiophene) | ~7.6 | s (singlet) | - | 1H |
| H-5 (Thiophene) | ~7.2 | s (singlet) | - | 1H |
| -OCH₃ (Ester) | ~3.9 | s (singlet) | - | 3H |
| -CH₂-OH | ~3.8 | t (triplet) | ~6.0 | 2H |
| -CH₂-Thiophene | ~3.0 | t (triplet) | ~6.0 | 2H |
| -OH | Variable (broad singlet) | bs | - | 1H |
Interpretation of the ¹H NMR Spectrum
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Thiophene Protons (H-3 and H-5): The thiophene ring has two protons. The proton at position 3 (H-3) is adjacent to the electron-withdrawing carboxylate group, which deshields it, causing it to appear at a higher chemical shift (downfield), predicted around 7.6 ppm. The proton at position 5 (H-5) is adjacent to the sulfur atom and influenced by the ethyl group, appearing slightly more upfield around 7.2 ppm. In many substituted thiophenes, the coupling between protons at the 3 and 5 positions is negligible, leading to the observation of two singlets.[3]
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Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group are in an identical chemical environment. They are attached to an oxygen atom, which is deshielding, hence their signal is expected around 3.9 ppm as a sharp singlet.[4]
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Hydroxyethyl Protons (-CH₂-OH and -CH₂-Thiophene): The two methylene groups of the hydroxyethyl side chain are diastereotopic and will appear as distinct signals. The methylene group attached to the hydroxyl group (-CH₂-OH) is more deshielded due to the electronegative oxygen and is predicted to be a triplet around 3.8 ppm. The methylene group attached to the thiophene ring (-CH₂-Thiophene) will be a triplet around 3.0 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons (n+1 rule, where n=2).
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Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can exchange with trace amounts of water in the solvent.
Part 2: ¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Data
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | ~163 |
| C-4 (Thiophene) | ~145 |
| C-2 (Thiophene) | ~134 |
| C-5 (Thiophene) | ~133 |
| C-3 (Thiophene) | ~125 |
| -CH₂-OH | ~61 |
| -OCH₃ (Ester) | ~52 |
| -CH₂-Thiophene | ~33 |
Interpretation of the ¹³C NMR Spectrum
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Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and is expected to have the largest chemical shift, around 163 ppm.
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Thiophene Carbons (C-2, C-3, C-4, C-5): Aromatic carbons in thiophene rings typically resonate between 120-150 ppm.[5]
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C-2 and C-4: These are the substituted carbons. C-2, attached to the carboxylate, is predicted around 134 ppm. C-4, bearing the hydroxyethyl group, is expected to be further downfield around 145 ppm.
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C-3 and C-5: These carbons are bonded to hydrogen. C-3, adjacent to the electron-withdrawing ester, is anticipated around 125 ppm. C-5, adjacent to the sulfur and the alkyl substituent, is predicted around 133 ppm.
-
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Aliphatic Carbons:
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-CH₂-OH: The carbon attached to the hydroxyl group is deshielded by the oxygen and is expected around 61 ppm.
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-OCH₃: The methyl ester carbon is also deshielded by the adjacent oxygen, with a predicted chemical shift of approximately 52 ppm.
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-CH₂-Thiophene: The carbon of the methylene group attached to the thiophene ring is the most shielded of the sp³ carbons, expected around 33 ppm.
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Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, incorporating necessary checks and standards.
Caption: Standard workflow for acquiring NMR spectra.
Conclusion
The predicted ¹H and ¹³C NMR data presented in this guide serve as a valuable reference for the structural verification of Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers can confidently confirm the identity and purity of their synthesized material. The provided experimental protocol outlines the necessary steps to acquire high-quality data, ensuring the integrity and reproducibility of the analytical results, which is a cornerstone of rigorous scientific research and drug development.
References
- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC. (2024, November 14).
- Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega - ACS Publications. (2017, September 14).
- Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. (2021, July 15).
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
-
1 H solution NMR spectra of (a) thiophene[3]Rotaxane and (b) polythiophene polyrotaxane. - ResearchGate. Retrieved from
- 3 - The Royal Society of Chemistry.
- (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride - MDPI. (2023, April 7).
- METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 13C NMR spectrum - ChemicalBook.
- METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum - ChemicalBook.
- Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate 272130-60-6 wiki - GuideChem.
- Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate | Sapphire Bioscience.
- Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate (C8H10O3S) - PubChemLite.
- Methyl thenoate | C6H6O2S | CID 79340 - PubChem - NIH.
- 13-C NMR Chemical Shift Table.pdf.
- Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem.
- Methyl-2-thiophene carboxylate - the NIST WebBook.
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).
- Thiophene(110-02-1) 13C NMR spectrum - ChemicalBook.
